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Compound of Interest

Compound Name: TMX-201

Cat. No.: B10855017

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug ONC201
(dordaviprone) for the treatment of pediatric brain tumors, with a particular focus on H3 K27M-
mutant diffuse midline gliomas. Detailed protocols for key experimental assays and
visualizations of the drug's signaling pathway and clinical trial workflows are included to support
ongoing research and development efforts.

ONC201: An Overview

ONC201 is an orally administered, first-in-class small molecule that has demonstrated
promising clinical activity in pediatric and adult patients with H3 K27M-mutant gliomas, a group
of aggressive and often fatal brain tumors.[1][2][3] Its primary mechanism of action involves the
dual antagonism of the dopamine receptor D2/3 (DRD2/3) and allosteric agonism of the
mitochondrial protease ClpP.[1][3] This unique activity profile leads to an integrated stress
response, metabolic reprogramming, and ultimately, apoptosis in cancer cells.[3][4] ONC201 is
capable of crossing the blood-brain barrier, a critical feature for a centrally acting anti-cancer
agent.[2][3]

Preclinical Applications
In Vitro Efficacy

ONC201 has shown potent and selective cytotoxic effects against H3 K27M-mutant pediatric
brain tumor cell lines.
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Cell Line Tumor Type IC50 (pM) Citation
H3 K27M mutant lines )

] Glioma ~0.4 [5]
(median)
Patient-derived DIPG

DIPG ~0.6 [6]

tumorsphere
H3 K27M/G34R
wildtype lines Glioma ~1.2 [5]
(median)
H3 G34R lines ]

] Glioma >10 [5]
(median)

In Vivo Efficacy

Preclinical studies using mouse models of pediatric brain tumors have demonstrated the anti-
tumor activity of ONC201.

Model Treatment Outcome Citation

Midline in utero

electroporation (IUE) o
125 mg/kg ONC201 Significantly extended
mouse model of [7]

once weekly survival
H3K27M-mutant

glioma (PPK)

Clinical Applications in Pediatric Patients

ONC201 has been evaluated in several clinical trials involving pediatric patients with H3 K27M-
mutant diffuse midline gliomas, including Diffuse Intrinsic Pontine Glioma (DIPG).

Pharmacokinetics in Pediatric Patients

Pharmacokinetic parameters of ONC201 have been assessed in pediatric patients.
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Dosing . ) o ..
Parameter Value Clinical Trial Citation
Schedule
T1/2 8.4h Once-weekly NCT03416530 [31[8]
Tmax 2.1h Once-weekly NCT03416530 [3][8]
Cmax 2.3 pg/mL Once-weekly NCT03416530 [31[8]
AUCO-tlast 16.4 h-pg/mL Once-weekly NCT03416530 [3]
Greater with Twice-weekly
AUCO0-48 D1D2 than once-  (consecutive NCT03416530 [1]
weekly days)

Clinical Trial Data

Key clinical trials are evaluating the safety and efficacy of ONC201 in pediatric patients.
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Trial Patient Dosing Key o
. Phase . . Citation
Identifier Population Regimen Outcomes
Recommend
ed Phase 2
Dose (RP2D)
Dose- determined to
escalation, be the adult
Pediatric H3 once-weekly RP2D (625
NCT0341653 .
0 K27M-mutant  and twice- mg) scaled [21[31[9]
glioma/DIPG weekly by body
(consecutive weight. Well-
days) tolerated with
no dose-
limiting
toxicities.
Randomized
1:1:11to Primary
placebo, endpoints are
Newly once-weekly overall
diagnosed H3  ONC201, or survival (OS)
ACTION _
K27M-mutant  twice-weekly and
(NCT055805 I _ _ _ [1][10][11]
62) diffuse glioma  ONC201 on progression-
(pediatricand  consecutive free survival
adult) days, (PFS).
following Currently
standard enrolling.
radiotherapy.

An integrated analysis of five open-label clinical studies in patients with recurrent H3 K27M-

mutant DMG showed the following efficacy for single-agent ONC201.:
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] . 95% Confidence o
Efficacy Endpoint Value Citation
Interval

Overall Response
Rate (ORR) by 20.0% 10.0% - 33.7% [10]
RANO-HGG
ORR by RANO-

30.0% 17.9% - 44.6% [10]
HGG/LGG
Median Duration of
Response (RANO- 11.2 months 3.8 - not reached [10]
HGG)
Median Time to 1.9 - 15.9 months

8.3 months [10]
Response (range)

Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of ONC201 on pediatric brain tumor cells.
Materials:

e Pediatric brain tumor cell lines (e.g., H3 K27M-mutant glioma cells)

o Complete cell culture medium

e« ONC201

e DMSO (vehicle control)

e 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-
dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

e Solubilization solution (for MTT)
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» Microplate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium and incubate overnight.

o Prepare serial dilutions of ONC201 in complete medium. The final concentration may range
from 0.1 to 10 uM. Include a vehicle control (DMSO).

e Remove the medium from the wells and add 100 uL of the ONC201 dilutions or vehicle
control.

 Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
e For MTS assay: Add 20 uL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

e For MTT assay: Add 10 pL of MTT solution to each well and incubate for 2-4 hours at 37°C.
After incubation, add 100 pL of solubilization solution and mix to dissolve the formazan
crystals.

o Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for
MTT) using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

Objective: To quantify ONC201-induced apoptosis in pediatric brain tumor cells.
Materials:

» Pediatric brain tumor cell lines

o Complete cell culture medium

e ONC201
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DMSO (vehicle control)

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and binding buffer)

Flow cytometer

Procedure:

o Seed cells in 6-well plates and allow them to attach overnight.

o Treat cells with the desired concentrations of ONC201 or DMSO for 48-72 hours.

o Harvest the cells by trypsinization and wash with cold PBS.

e Resuspend the cells in 1X binding buffer at a concentration of 1 x 1076 cells/mL.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to 100 pL of the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X binding buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour of staining.

e Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin
V+/Pl+), and necrosis (Annexin V-/Pl+).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONC201 in a pediatric brain tumor xenograft
model.

Materials:

e Immunocompromised mice (e.g., athymic nude mice)
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» Pediatric brain tumor cells (e.g., H3 K27M-mutant glioma cells)
o Matrigel (optional)

e« ONC201

» Vehicle control (e.qg., sterile water or appropriate buffer)

o Calipers

e Animal balance

Procedure:

e Subcutaneously inject a suspension of pediatric brain tumor cells (e.g., 1-5 x 1076 cells) in
PBS or a mixture of PBS and Matrigel into the flank of each mouse.

e Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm?),
randomize the mice into treatment and control groups.

o Administer ONC201 orally (e.g., by gavage) at a predetermined dose and schedule (e.qg.,
125 mg/kg, once weekly). The control group receives the vehicle.

o Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
using the formula: (Length x Width2)/2.

o Monitor the body weight of the mice as an indicator of toxicity.

» Continue treatment for a specified duration or until tumors in the control group reach a
predetermined endpoint.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, western blotting).

Visualizations
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Caption: ONC201 Mechanism of Action in Pediatric Brain Tumors.
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Caption: Preclinical Experimental Workflow for ONC201 Evaluation.
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Caption: General Workflow of a Pediatric Brain Tumor Clinical Trial with ONC201.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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